Dimethyl 1,1'-bicyclohexanedicarboxylate is a bicyclic compound characterized by its diester functional groups. It is primarily utilized in various chemical syntheses and applications, including the production of polymers and as an intermediate in organic synthesis. The compound is recognized for its unique structural properties, which contribute to its versatility in chemical reactions.
The compound is synthesized through various chemical processes, often starting from simpler organic compounds such as dimethyl succinate or cyclohexanediones. Its identification and classification can be found in chemical databases and safety data sheets, which provide essential information on its properties and handling requirements .
Dimethyl 1,1'-bicyclohexanedicarboxylate falls under the category of dicarboxylic acid esters. Its chemical structure consists of two carboxylate groups esterified with methanol, making it a diester. This classification influences its reactivity and application in synthetic chemistry.
The synthesis of dimethyl 1,1'-bicyclohexanedicarboxylate typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and selectivity. Temperature, pressure, and the choice of catalysts or oxidants significantly affect the outcome of the synthesis.
Dimethyl 1,1'-bicyclohexanedicarboxylate has a molecular formula of with a molecular weight of approximately 200.23 g/mol . The structure features two bicyclic rings connected by ester linkages, which contribute to its unique physical and chemical properties.
Dimethyl 1,1'-bicyclohexanedicarboxylate is involved in several notable chemical reactions:
The reactivity of this compound is influenced by the presence of the bicyclic structure, which can stabilize transition states during chemical transformations.
The mechanism of action for dimethyl 1,1'-bicyclohexanedicarboxylate primarily involves its participation in nucleophilic acyl substitution reactions. In these processes:
This mechanism is essential for understanding how dimethyl 1,1'-bicyclohexanedicarboxylate can be utilized in various synthetic pathways.
Relevant data includes:
Dimethyl 1,1'-bicyclohexanedicarboxylate finds various scientific uses:
The synthesis of dimethyl bicyclohexanedicarboxylate derivatives predominantly occurs via catalytic hydrogenation of aromatic precursors, with dimethyl terephthalate (DMT) serving as the principal feedstock. This transformation demands precise catalyst selection and reaction engineering to achieve high conversion rates and selectivity.
Ruthenium catalysts demonstrate exceptional efficiency in aromatic ring hydrogenation under moderate conditions. Early patents documented ruthenium oxide catalysts facilitating DMT hydrogenation at 100-150°C and 70-140 bar pressure, achieving >95% conversion to dimethyl cyclohexanedicarboxylate isomers within 3-5 hour reaction times [2]. Contemporary research reveals that bimetallic Ru-Pt-Sn nano-clusters enable hydrogenation at significantly reduced pressures (20-50 bar) while maintaining 98% selectivity toward the cis/trans dimethyl cyclohexanedicarboxylate mixture at near-quantitative conversion [9]. The ruthenium's d-electron configuration facilitates hydrogen dissociation and π-bond activation in aromatic systems, while tin moderates metal surface reactivity to prevent over-hydrogenation.
Table 1: Performance of Ruthenium-Based Catalysts in Dihydrogenation
Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
---|---|---|---|---|---|
RuO₂ | 100-150 | 70-140 | >95 | >95 | [2] |
Ru-Pt-Sn Nanocluster | 100-120 | 20-50 | >99 | 98 | [9] |
Ru/C | 180-200 | 100-120 | 98 | 97 | [6] |
Palladium on alumina catalysts revolutionized industrial-scale hydrogenation by enabling operations below 200-bar pressure – a significant improvement over early 340-bar systems. Critical catalyst parameters include: 0.1-5.0 wt% palladium loading, >20% metal dispersion, and preferential deposition within 200 microns of the support surface [3]. Theta-alumina-supported Pd catalysts with 0.5-2.0 wt% loading demonstrate exceptional performance at 125-bar pressure and 150-250°C, achieving stable conversion rates >90% in continuous-flow reactors [10]. The crystalline phase of alumina critically influences catalyst stability, with theta-delta phase mixtures exhibiting superior resistance to palladium sintering compared to gamma-phase supports. Surface analysis confirms that carbon monoxide inhibition – a major limitation in low-pressure operation – is mitigated through optimized palladium dispersion and support interactions [3].
Table 2: Palladium Catalyst Optimization Parameters
Parameter | Effective Range | Optimal Value | Impact on Performance |
---|---|---|---|
Pd Loading | 0.1-5.0 wt% | 0.5-2.0 wt% | Higher loading increases activity but risks sintering |
Pd Dispersion | >20% | >30% | Enhances CO tolerance and active site availability |
Impregnation Depth | <200 μm | <100 μm | Improves mass transfer efficiency |
Alumina Phase | θ, δ, γ, η, α | θ-phase | Stabilizes Pd nanoparticles under reaction conditions |
Surface Area | 20-300 m²/g | 30-150 m²/g | Balances metal dispersion and pore structure |
Solvent systems profoundly influence hydrogenation kinetics and product distribution. Ethyl acetate and propionate esters demonstrate optimal performance due to their balanced polarity, enabling DMT dissolution while facilitating hydrogen transport to the catalyst surface [2]. Butyl acetate extends catalyst lifetime by 40% compared to methanol systems by reducing ester group transesterification side reactions. Solvent-free molten-phase hydrogenation has been implemented industrially using product recycle (DMCD) as an in-situ solvent, achieving liquid hourly space velocities of 0.5-5.0 hr⁻¹ in trickle-bed reactors [3] [10]. Reaction optimization studies reveal that maintaining H₂:ester molar ratios >50:1 prevents catalyst deactivation through coking, while temperature gradients below 10°C within fixed-bed reactors ensure consistent isomer distribution [2].
Table 3: Solvent Performance Comparison
Solvent | Reaction Rate (mol/L·h) | Catalyst Lifetime (h) | Byproduct Formation | Applicability |
---|---|---|---|---|
Ethyl Acetate | 0.85 | 600 | Low (<0.5%) | Batch/Semi-batch |
n-Propyl Propionate | 0.92 | 750 | Very Low (<0.2%) | Continuous Flow |
Butyl Acetate | 0.78 | 900 | Moderate (1-2%) | Continuous Flow |
Molten DMCD Recycle | 1.20 | 1200+ | None detected | Industrial Trickle Bed |
The stereochemical configuration of dimethyl bicyclohexanedicarboxylates critically determines their downstream polymer properties. Industrial processes typically yield cis:trans isomer ratios of 30:70 to 50:50, but advanced methodologies enable precise stereochemical control.
Thermodynamic equilibrium governs isomer distribution during hydrogenation, with the trans isomer predominating at higher temperatures (>180°C) due to its lower free energy state. Catalyst selection directly impacts achievable ratios: ruthenium systems yield 25-35% cis isomer at 100°C, while palladium catalysts at 200°C produce <15% cis isomer [7] [9]. Post-hydrogenation thermal equilibration at 220-240°C enables isomer ratio adjustment, with the equilibrium constant (K = [trans]/[cis]) increasing from 1.8 at 150°C to 3.2 at 240°C. Industrial-grade DMCD typically contains 30-35% cis isomer, meeting specifications for polyester applications where this ratio provides optimal crystallization kinetics [7]. The cyclohexane ring inversion energy barrier (≈10 kcal/mol) permits interconversion under catalytic conditions, enabling ratio modulation through residence time control.
Translating laboratory syntheses to manufacturing-scale operations introduces engineering challenges centered on reactor design, energy efficiency, and catalyst management.
Trickle-bed reactors with concurrent downward gas-liquid flow dominate industrial production, handling 5-15 ton/hour throughputs. The 1.83 m × 2.5 cm stainless steel reactor configuration with thermocouple arrays maintains temperature gradients below 10°C – critical for consistent isomer control [3]. Advanced designs incorporate multiple hydrogen injection points along the catalyst bed to maintain super-saturated H₂ concentrations, boosting conversion efficiency by 25%. Liquid hourly space velocities (LHSV) typically range from 0.5 to 5.0 hr⁻¹ for molten DMT feeds, with optimal productivity at LHSV 1.5-2.0 hr⁻¹. Modern plants implement adiabatic reactor sequences with interstage cooling, reducing energy consumption by 30% compared to isothermal systems [2] [10].
Fixed-bed configurations enable continuous operation for 6-12 months before catalyst replacement. Palladium on theta-alumina maintains >90% activity for 8000+ hours at 125-bar pressure through periodic oxidative regeneration (200°C, 1-bar air) to remove carbonaceous deposits [3]. Spent ruthenium catalysts require reductive reactivation (H₂ at 300°C) to restore full activity after 20-30 batch cycles. Economic analyses indicate that catalyst recovery via closed-loop systems reduces production costs by 18-22% through precious metal conservation. Emerging methodologies employ magnetic separation for nano-catalysts, achieving 95% recovery efficiency in pilot-scale demonstrations [5] [10].
Table 4: Industrial Isomer Specifications and Applications
Isomer Ratio (cis:trans) | Crystallization Behavior | Polymer Tg (°C) | Primary Applications | Production Method |
---|---|---|---|---|
30:70 | Moderate rate | 75-82 | Textile fibers, packaging films | Standard hydrogenation |
50:50 | Slow crystallization | 65-70 | Impact-modified resins | Low-temperature hydrogenation |
<1:99 (trans-rich) | Rapid crystallization | 85-90 | High-temperature polyesters | Epimerization/crystallization |
>99:1 (cis-rich) | Suppressed crystallization | 55-60 | Amorphous coatings | Chromatographic separation |
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